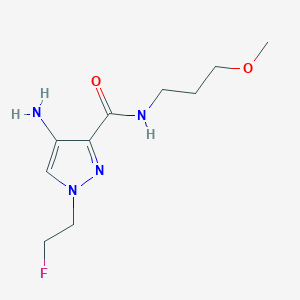

![molecular formula C23H29N3O4S2 B2840508 2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-34-8](/img/structure/B2840508.png)

2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

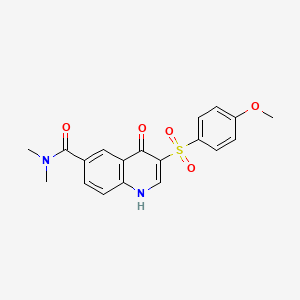

The compound “2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical with the molecular formula C18H21N3O4S2 . It is also known as AZD0530 and is a selective inhibitor of Src kinase, currently under investigation for its potential use in cancer treatment.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring are various functional groups, including an azepan-1-ylsulfonyl group, a benzamido group, and a carboxamide group .Scientific Research Applications

Synthesis and Heterocyclic Derivatives

The compound of interest is a derivative of tetrahydrobenzo[b]thiophene, which plays a crucial role in the synthesis of various heterocyclic compounds. For example, thiophenylhydrazonoacetates, synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, show remarkable reactivity toward nitrogen nucleophiles, leading to the formation of diverse derivatives like pyrazoles, isoxazoles, pyrimidines, and triazines. This demonstrates the compound's utility in expanding the chemical space of heterocyclic chemistry, which is fundamental in drug discovery and materials science (Mohareb et al., 2004).

Antimicrobial and Antianxiety Activities

Derivatives synthesized from related tetrahydrobenzo[b]thiophene compounds have been explored for their biological activities. Novel thiophene derivatives, developed through reactions of 2-amino-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This highlights the potential of the base structure in contributing to the development of new therapeutic agents (Amr et al., 2010).

Docking Studies and Antimicrobial Evaluation

3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and evaluated for their antimicrobial properties. These compounds, originating from modifications of the thiophene-2-carboxamide structure, underscore the adaptability of this chemical framework in generating new molecules with potential bioactivity, supported by docking studies that provide insight into their mode of action (Talupur et al., 2021).

Cytotoxicity and Potential Anticancer Applications

The synthesis of dibenzofuran annulated 1-azepines starting from dibenzofuran, which shares structural similarities with the compound , highlights the feasibility of generating novel structures with moderate cytotoxicity against cancer cell lines. This suggests a pathway for developing new anticancer agents by exploring modifications of the tetrahydrobenzo[b]thiophene scaffold (Yempala et al., 2020).

Mechanism of Action

As a selective inhibitor of Src kinase, this compound likely works by binding to the Src kinase enzyme, thereby inhibiting its activity. Src kinases are involved in many cellular processes, including cell division, survival, and migration, and their inhibition is a potential strategy for cancer treatment.

Properties

IUPAC Name |

2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S2/c1-24-22(28)20-18-8-4-5-9-19(18)31-23(20)25-21(27)16-10-12-17(13-11-16)32(29,30)26-14-6-2-3-7-15-26/h10-13H,2-9,14-15H2,1H3,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANDPEUJURIMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

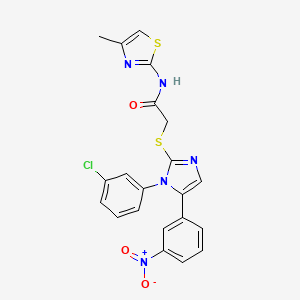

![2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile](/img/structure/B2840426.png)

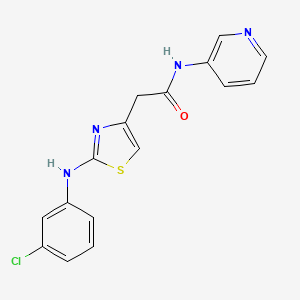

![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)

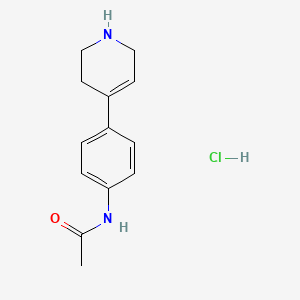

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)

![2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B2840435.png)

![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)

![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2840444.png)

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/new.no-structure.jpg)

![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)